Quinazolin-7-amin

Übersicht

Beschreibung

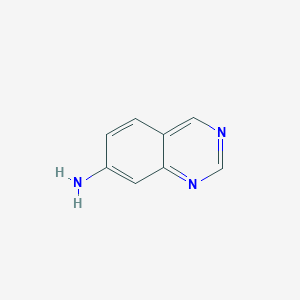

Quinazolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. Quinazolin-7-amine, in particular, is known for its role in medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

Quinazolin-7-amine has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Quinazolin-7-amine, like other quinazoline derivatives, has been found to exhibit a broad spectrum of biological activities . The primary targets of Quinazolin-7-amine are often associated with antimicrobial and anti-biofilm effects . For instance, it has been reported that certain quinazolinone derivatives inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

Quinazolin-7-amine interacts with its targets to bring about changes in the biological system. For example, compounds 19 and 20, which are quinazolin-4-ones, have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . These compounds decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The biochemical pathways affected by Quinazolin-7-amine are primarily related to the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . At sub-MICs, Pseudomonas cells’ twitching motility was impeded by quinazolin-4-ones, a trait which augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The bioavailability of quinazoline derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of Quinazolin-7-amine’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria . The compounds also demonstrate a broad spectrum of antimicrobial activity .

Action Environment

The action, efficacy, and stability of Quinazolin-7-amine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its ability to inhibit biofilm formation . .

Biochemische Analyse

Biochemical Properties

Quinazolin-7-amine, like other quinazoline derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context .

Cellular Effects

Quinazolin-7-amine has been found to influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is used .

Molecular Mechanism

The molecular mechanism of action of Quinazolin-7-amine is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific context and the other molecules that are present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinazolin-7-amine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Quinazolin-7-amine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Quinazolin-7-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways and effects can vary depending on the context .

Transport and Distribution

Quinazolin-7-amine is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of Quinazolin-7-amine can vary depending on the context. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization can influence the compound’s activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinazolin-7-amine can be synthesized through various methods, including:

Microwave-assisted reaction: This method accelerates the reaction process and improves yields.

Metal-mediated reaction: Transition metals like palladium and copper are used to catalyze the formation of quinazoline derivatives.

Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.

Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.

Industrial Production Methods

Industrial production of quinazolin-7-amine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Analyse Chemischer Reaktionen

Quinazolin-7-amine undergoes various chemical reactions, including:

Oxidation: Quinazolin-7-amine can be oxidized to form quinazoline N-oxide derivatives.

Reduction: Reduction of quinazolin-7-amine can yield dihydroquinazoline derivatives.

Substitution: Quinazolin-7-amine can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines.

Vergleich Mit ähnlichen Verbindungen

Quinazolin-7-amine can be compared with other similar compounds, such as:

Quinazolin-4-amine: Similar in structure but differs in the position of the amino group, leading to different biological activities.

Quinazolin-2-amine: Another isomer with distinct pharmacological properties.

Quinazolin-6-amine: Known for its unique interactions with biological targets.

Quinazolin-7-amine is unique due to its specific position of the amino group, which influences its reactivity and interaction with molecular targets.

Biologische Aktivität

Quinazolin-7-amine is a significant compound within the quinazoline family, known for its diverse biological activities. This article explores the various pharmacological effects of quinazolin-7-amine, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials. The information is compiled from recent studies and reviews to provide a comprehensive understanding of this compound's biological activity.

Overview of Quinazolin-7-amine

Quinazolin-7-amine is characterized by its heterocyclic structure, which includes a fused benzene and pyrimidine ring. This structural feature contributes to its ability to interact with various biological targets. The compound has been synthesized in various derivatives, enhancing its pharmacological profiles.

1. Anticancer Activity

Quinazolin-7-amine and its derivatives have shown promising anticancer properties across several studies. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Various quinazoline derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong anticancer potential .

- Mechanism of Action : Studies indicate that quinazolin-7-amine can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases . Molecular docking studies suggest that these compounds bind effectively to key receptors involved in tumor growth regulation .

2. Antibacterial Activity

Quinazolin-7-amine exhibits antibacterial properties, particularly against resistant strains:

- Activity Against Mycobacterium tuberculosis : Some derivatives have been identified as potent inhibitors against non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for mycobacterial respiration. One compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of quinazolin derivatives:

- COX Inhibition : Certain quinazolinone-based hybrids inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds have shown significant selectivity for COX-2 over COX-1, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

4. Other Biological Activities

Quinazolin-7-amine has also been investigated for additional therapeutic effects:

- Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties comparable to established treatments like phenobarbital .

- Antidiabetic Effects : Quinazoline derivatives have shown inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential use in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of quinazolin derivatives often correlates with specific structural features:

| Compound Structure | Activity | IC50 Value |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR inhibition | 0.096 μM |

| 4(3H)-quinazolinones linked to triazole | Antitubercular | 0.78 µg/mL |

| Dihydro quinazoline-benzamide hybrids | Anti-inflammatory | Not specified |

The presence of halogen substituents and specific linkers significantly enhances the biological activity of these compounds, indicating that careful modification can lead to more potent agents .

Case Studies

Recent studies have focused on synthesizing novel quinazoline derivatives:

- Study on Anticancer Activity : A series of 2-thioxoquinazolinones were synthesized and tested against various cancer cell lines, showing significant cytotoxicity compared to gefitinib as a standard .

- Antimicrobial Evaluation : Quinazoline derivatives were evaluated for their antibacterial efficacy against resistant strains, with some compounds exhibiting MIC values lower than traditional antibiotics .

Eigenschaften

IUPAC Name |

quinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKTGKPNDZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586570 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-73-2 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do quinazolin-7-amine derivatives interact with CDKs and what are the downstream effects?

A1: Quinazolin-7-amine derivatives act as ATP-competitive inhibitors of CDKs [, ]. These kinases play a crucial role in cell cycle progression and transcriptional regulation. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, research has shown that inhibiting CDKs 1, 2, 4, 8, and 9 with a quinazolin-7-amine derivative triggered apoptosis by activating PARP and caspase 3 [].

Q2: What is the relationship between the structure of quinazolin-7-amine derivatives and their activity against CDKs?

A2: Research on quinazolin-7-amine derivatives has demonstrated a strong structure-activity relationship (SAR) [, ]. Modifications to the core quinazoline scaffold, particularly at the 2- and 4-positions, significantly influence the compound's potency and selectivity against specific CDKs. For instance, the introduction of bulky substituents at the 2-position and modifications to the substituents on the 7-amino group have been shown to improve both potency and selectivity against certain CDK isoforms []. This highlights the importance of rational drug design and chemical modification in optimizing the therapeutic potential of this class of compounds.

Q3: What in vitro and in vivo studies have been conducted on quinazolin-7-amine derivatives as CDK inhibitors?

A3: Researchers have evaluated the efficacy of quinazolin-7-amine derivatives in both in vitro and in vivo settings. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies [, ]. Notably, compound 37d, a specific quinazolin-7-amine derivative, demonstrated potent antitumor activity in multiple hematological malignancy mice xenograft models without significant toxicity []. This preclinical data supports further investigation of quinazolin-7-amine derivatives as potential therapeutics for hematological malignancies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.